molecular formula C8H6F3NO4S B13205373 2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride

2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride

Cat. No.: B13205373
M. Wt: 269.20 g/mol
InChI Key: GXGQEPRMKSLDEQ-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H6F3NO4S. It is characterized by the presence of difluoro, nitro, and sulfonyl fluoride functional groups. This compound is primarily used in research settings and has applications in various chemical reactions and processes.

Preparation Methods

The synthesis of 2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Introduction of fluorine atoms to the aromatic ring.

    Sulfonylation: Introduction of the sulfonyl fluoride group to the ethane chain.

The reaction conditions often involve the use of strong acids, bases, and fluorinating agents under controlled temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The difluoro and nitro groups can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds to 2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride include:

    2-(2,6-Difluorophenyl)ethane-1-sulfonyl fluoride: Lacks the nitro group, which affects its reactivity and applications.

    2-(3-Nitrophenyl)ethane-1-sulfonyl fluoride: Lacks the difluoro groups, leading to different chemical properties and uses.

    2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of sulfonyl fluoride, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of difluoro, nitro, and sulfonyl fluoride groups, which confer specific chemical properties and reactivity patterns that are valuable in various research and industrial applications.

Properties

Molecular Formula

C8H6F3NO4S

Molecular Weight

269.20 g/mol

IUPAC Name

2-(2,6-difluoro-3-nitrophenyl)ethanesulfonyl fluoride

InChI

InChI=1S/C8H6F3NO4S/c9-6-1-2-7(12(13)14)8(10)5(6)3-4-17(11,15)16/h1-2H,3-4H2

InChI Key

GXGQEPRMKSLDEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)CCS(=O)(=O)F)F

Origin of Product

United States

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